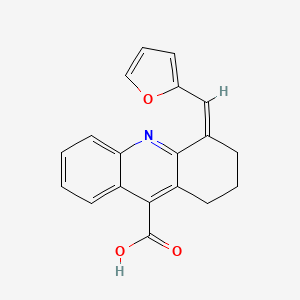

4-(Furan-2-ylmethylene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid

Description

4-(Furan-2-ylmethylene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a tetrahydroacridine derivative characterized by a furan-2-ylmethylene substituent at the 4-position and a carboxylic acid group at the 9-position. Tetrahydroacridines are widely studied for their pharmacological applications, including acetylcholinesterase (AChE) inhibition, anticancer activity, and antimicrobial effects .

Properties

IUPAC Name |

(4Z)-4-(furan-2-ylmethylidene)-2,3-dihydro-1H-acridine-9-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3/c21-19(22)17-14-7-1-2-9-16(14)20-18-12(5-3-8-15(17)18)11-13-6-4-10-23-13/h1-2,4,6-7,9-11H,3,5,8H2,(H,21,22)/b12-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEPMFTHJOIMUBS-QXMHVHEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC2=CC=CO2)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=C/C2=CC=CO2)/C3=NC4=CC=CC=C4C(=C3C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22311-71-3 | |

| Record name | 4-[(furan-2-yl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Furan-2-ylmethylene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid typically involves a multi-step reaction process. One common method starts with the reaction of acridine with furan-2-carbaldehyde under acidic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and subsequent hydrolysis to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help in achieving higher yields and reducing by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions typically result in the formation of hydroxyl groups or amines.

Substitution: Substitution reactions can produce a variety of derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-(Furan-2-ylmethylene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid has shown potential as a bioactive molecule

Medicine: The compound has been studied for its potential medicinal properties, including its anti-inflammatory and antioxidant effects. It may also have applications in the treatment of certain diseases due to its ability to modulate biological pathways.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for various applications in material science and engineering.

Mechanism of Action

The mechanism by which 4-(Furan-2-ylmethylene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Observations :

Physicochemical Properties

- Crystallography: Analogs like 9-[(Furan-2-ylmethyl)amino]-5-(3,4,5-trimethoxyphenyl)-tetrahydrofuro[3',4':6,7]naphtho[2,3-d][1,3]dioxol-6(8H)-one exhibit disorder in furan rings and C–H···O hydrogen bonding, which could stabilize the target compound’s crystal lattice .

- Solubility : Carboxylic acid groups enhance aqueous solubility, while aromatic substituents (e.g., chlorophenyl in ) increase hydrophobicity.

Biological Activity

4-(Furan-2-ylmethylene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid (commonly referred to as FTHA) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of FTHA, discussing its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

FTHA is characterized by a molecular formula of and a molecular weight of approximately 305.33 g/mol. Its structure includes a tetrahydroacridine framework with a furan moiety, which is known for enhancing biological interactions due to its reactivity. The presence of a carboxylic acid functional group at the 9-position adds to its chemical reactivity and potential biological activity .

Mechanisms of Biological Activity

The biological activity of FTHA has been primarily attributed to its ability to interact with various biological targets, particularly enzymes involved in neurotransmitter regulation. Notably, it has been investigated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Enzyme Inhibition Studies

Research indicates that FTHA exhibits significant inhibition of AChE, with comparative studies showing that it may possess higher selectivity towards AChE than traditional inhibitors like tacrine . The mechanism involves binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine and enhancing cholinergic transmission.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological efficacy of FTHA:

- Neuroprotective Activity : A study demonstrated that FTHA significantly protects neuronal cells from oxidative stress-induced apoptosis. The compound showed low cytotoxicity with CC50 values exceeding 100 μM in cell lines such as Vero and MDCK .

- Anticancer Potential : In vitro assays on cancer cell lines have indicated that FTHA possesses cytotoxic effects against various cancer types. The compound's activity was assessed using the MTT assay, revealing promising IC50 values that suggest potential for further development as an anticancer agent .

- Anti-inflammatory Effects : Additional research highlighted the anti-inflammatory properties of FTHA, where it demonstrated efficacy in reducing inflammation in animal models through inhibition of pro-inflammatory cytokines.

Comparative Analysis with Similar Compounds

To better understand the unique properties of FTHA, a comparison with structurally similar compounds is insightful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(2-Furanylmethylene)-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid | Methyl group addition | Enhanced lipophilicity may improve bioavailability |

| 4-(2-Chloro-6-fluorobenzylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid | Chlorine and fluorine substituents | Potentially increased potency due to halogen effects |

| 1-Acetyl-1,2-dihydroquinoline derivatives | Quinoline instead of acridine | Different pharmacological profiles due to structural changes |

The unique combination of furan and tetrahydroacridine structures in FTHA positions it as a promising candidate for further research in medicinal chemistry.

Future Directions

The ongoing research into FTHA focuses on optimizing its synthesis methods and exploring its pharmacokinetic properties to enhance bioavailability and therapeutic efficacy. Investigations into derivative compounds are also underway to expand its application range across various therapeutic areas.

Q & A

Basic: What synthetic routes are recommended for preparing 4-(Furan-2-ylmethylene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid?

Methodological Answer:

The compound can be synthesized via a two-step protocol involving condensation and reduction. For example:

Condensation: React 4β-amino precursors (e.g., acridine derivatives) with furan-2-carbaldehyde in ethanol under acidic conditions (e.g., acetic acid) at room temperature for 6 hours.

Reduction: Add NaBH₄ at 273 K to reduce intermediates, followed by quenching with dilute HCl. Purify via solvent extraction (CH₂Cl₂) and recrystallization in methanol .

Critical Conditions:

- Maintain stoichiometric control (e.g., 1.2:1 aldehyde-to-amine ratio).

- Use inert atmospheres to prevent oxidation of sensitive intermediates.

Basic: What spectroscopic and analytical methods are essential for characterizing this compound?

Methodological Answer:

A multi-technique approach is required:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent integration and furan ring connectivity.

- X-ray Crystallography: Resolve structural features like furan ring disorder (occupancy refinement at 0.722:0.278) and hydrogen-bonding networks (C–H···O interactions with d = 2.47–2.54 Å) .

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (e.g., 261.71 g/mol for analogous derivatives) .

- IR Spectroscopy: Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and furan C–H bending modes.

Advanced: How can structural disorder in the furan ring be resolved during X-ray crystallographic analysis?

Methodological Answer:

Disorder (e.g., dual occupancy of furan substituents) requires constrained refinement:

Apply distance similarity restraints to maintain reasonable bond lengths (C–C ≈ 1.34–1.43 Å).

Use thermal parameter constraints to harmonize displacement values for disordered atoms.

Validate with Fourier difference maps and occupancy ratio refinement (e.g., 72.2% vs. 27.8% in reported structures) .

Advanced: How should researchers optimize reaction yields for derivatives of this compound?

Methodological Answer:

Key strategies include:

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to enhance condensation efficiency.

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) may improve solubility of aromatic intermediates.

- Temperature Gradients: Conduct reactions under reflux (e.g., 80°C) to accelerate kinetics while monitoring decomposition.

- Purification: Use column chromatography (silica gel, hexane/EtOAc gradients) to isolate pure products .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles.

- Ventilation: Use fume hoods to avoid inhalation of fine particulates.

- Storage: Keep in airtight containers at 2–8°C, away from oxidizers.

- Disposal: Follow hazardous waste guidelines (e.g., incineration for halogenated byproducts) .

Advanced: How can discrepancies between experimental and theoretical NMR data be addressed?

Methodological Answer:

Purity Assessment: Confirm via HPLC (≥97% purity threshold) or TLC (Rf consistency).

Solvent Effects: Replicate NMR conditions (e.g., DMSO-d₆ vs. CDCl₃) to assess shifts from hydrogen bonding.

Computational Validation: Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) .

Dynamic Effects: Consider tautomerism or conformational flexibility (e.g., furan ring puckering) .

Advanced: What in vitro assays are suitable for evaluating the anticancer potential of this compound?

Methodological Answer:

- Cell Viability: MTT assays using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Apoptosis Markers: Flow cytometry for Annexin V/PI staining.

- Target Engagement: Molecular docking studies to assess binding to tubulin or topoisomerase II (inspired by podophyllotoxin derivatives) .

- Control Experiments: Compare with reference drugs (e.g., etoposide) and validate cytotoxicity in non-cancerous cells.

Basic: How can researchers ensure reproducibility in synthesizing this compound?

Methodological Answer:

- Detailed Documentation: Record exact stoichiometry, reaction times, and purification steps (e.g., "stir for 6 h at 273 K" as per published protocols) .

- Batch Consistency: Characterize multiple batches via melting point (m.p.), Rf values, and overlapped NMR spectra.

- Reference Standards: Use commercially available intermediates (e.g., 4β-aminopodophyllotoxin) with verified CAS numbers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.